![molecular formula C20H22N4O2 B5823860 N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B5823860.png)
N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide, also known as INH1, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. This compound has been shown to have promising anti-tumor properties, making it a valuable tool in cancer research. In
Wirkmechanismus
N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide inhibits the activity of the Rho kinase (ROCK) pathway, which is involved in multiple cellular processes, including cell migration, proliferation, and survival. By inhibiting this pathway, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide can prevent cancer cells from spreading and growing. Additionally, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide has been shown to inhibit the activity of STAT3, a transcription factor that is frequently overexpressed in cancer cells. This further contributes to N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide's anti-tumor properties.
Biochemical and Physiological Effects:
N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide inhibits the activity of the ROCK pathway and STAT3, as previously mentioned. Physiologically, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide induces apoptosis in cancer cells, preventing them from growing and spreading.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide in lab experiments is its specificity for the ROCK pathway and STAT3. This allows researchers to target these pathways specifically, without affecting other cellular processes. Additionally, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide has been shown to have low toxicity in normal cells, making it a safe tool for cancer research. One limitation of using N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide is its relatively low potency compared to other cancer drugs. This may limit its effectiveness as a standalone therapy, but it can still be used in combination with other drugs to enhance their efficacy.
Zukünftige Richtungen
There are several future directions for N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide research. One potential application is in combination therapy with other cancer drugs. N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide has been shown to enhance the efficacy of other drugs, such as gemcitabine, in treating pancreatic cancer cells. Additionally, researchers could explore the use of N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide in treating other diseases that involve the ROCK pathway, such as cardiovascular disease and neurological disorders. Finally, researchers could investigate the use of N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide as a tool to study the ROCK pathway and its role in cellular processes beyond cancer.
Conclusion:
In conclusion, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide is a small molecule inhibitor with promising anti-tumor properties. Its specificity for the ROCK pathway and STAT3 makes it a valuable tool in cancer research. While it has some limitations, such as its relatively low potency, it can still be used in combination with other drugs to enhance their efficacy. There are several future directions for N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide research, including combination therapy, exploring its use in other diseases, and studying the ROCK pathway beyond cancer.
Synthesemethoden
N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide can be synthesized using a multistep process that involves the reaction of multiple reagents. The first step involves the reaction of 3-aminophenylcyclopentanecarboxylic acid with isonicotinoyl hydrazine in the presence of a coupling agent. The resulting product is then reacted with ethyl chloroformate to form the ethyl ester. Finally, the ethyl ester is reacted with hydrazine hydrate to form the desired product, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in cancer research. It has been shown to inhibit the growth of multiple cancer cell lines, including breast, pancreatic, and prostate cancer cells. N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a valuable tool in developing new cancer therapies.
Eigenschaften
IUPAC Name |
N-[(E)-1-[3-(cyclopentanecarbonylamino)phenyl]ethylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14(23-24-20(26)16-9-11-21-12-10-16)17-7-4-8-18(13-17)22-19(25)15-5-2-3-6-15/h4,7-13,15H,2-3,5-6H2,1H3,(H,22,25)(H,24,26)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEYSQKCTKOJPY-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC(=CC=C2)NC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC(=CC=C2)NC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.